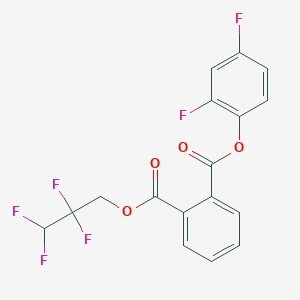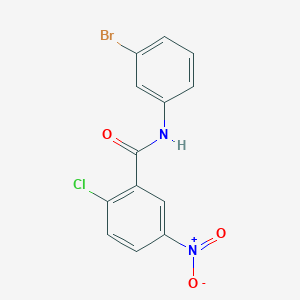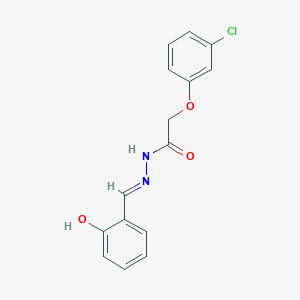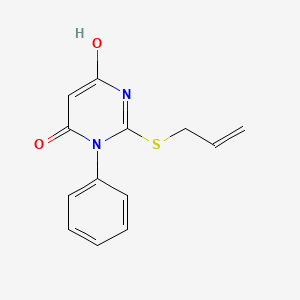
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione), commonly known as PDI, is a versatile and widely used organic semiconductor material. PDI is a small molecule with a planar structure and strong electron-accepting properties, making it an ideal candidate for use in various optoelectronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
Wirkmechanismus
The mechanism of action of PDI in optoelectronic devices is based on its strong electron-accepting properties. When PDI is used as an electron acceptor in a solar cell, it accepts electrons from the donor material and transfers them to the electrode, generating a current. In a field-effect transistor, PDI acts as an electron acceptor, allowing the flow of electrons through the device. In a light-emitting diode, PDI emits light when an electric current is applied to it.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PDI. However, studies have shown that PDI has low toxicity and is biocompatible, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PDI in lab experiments is its strong electron-accepting properties, which make it an ideal candidate for use in various optoelectronic devices. Another advantage is its low toxicity and biocompatibility, which make it a potential candidate for use in biomedical applications. However, one limitation of using PDI is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on PDI. One direction is to improve the synthesis method to reduce the cost of production. Another direction is to study the biochemical and physiological effects of PDI in more detail, to determine its potential use in biomedical applications. Additionally, further research can be done to optimize the performance of PDI in various optoelectronic devices.
Synthesemethoden
The synthesis of PDI involves the reaction of pyromellitic dianhydride and 2,4-diaminopyrimidine in the presence of a catalyst. The resulting product is a yellow powder that can be purified through column chromatography. PDI can also be synthesized through a one-pot reaction using a mixture of pyromellitic dianhydride, 2,4-diaminopyrimidine, and a solvent.
Wissenschaftliche Forschungsanwendungen
PDI has been extensively studied for its potential use in various optoelectronic devices. It has been used as an electron acceptor in organic solar cells, where it has shown high power conversion efficiency. PDI has also been used in field-effect transistors, where it has demonstrated high charge carrier mobility. In addition, PDI has been used in light-emitting diodes, where it has shown high luminance efficiency.
Eigenschaften
IUPAC Name |
2-[4-[2-[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N4O4/c37-29-23-5-1-2-6-24(23)30(38)35(29)21-13-9-19(10-14-21)27-17-18-33-28(34-27)20-11-15-22(16-12-20)36-31(39)25-7-3-4-8-26(25)32(36)40/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWKQFENJETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=C(C=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)



![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)